molecular formula C10H10NO4- B15073225 (S)-MCPG sodium salt

(S)-MCPG sodium salt

Cat. No.: B15073225
M. Wt: 208.19 g/mol
InChI Key: DNCAZYRLRMTVSF-JTQLQIEISA-M
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Description

(S)-MCPG sodium salt, also known as (S)-α-Methyl-4-carboxyphenylglycine sodium salt, is a chemical compound widely used in scientific research. It is primarily known for its role as a selective antagonist of metabotropic glutamate receptors, which are crucial in various neurological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-MCPG sodium salt typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-α-Methyl-4-carboxyphenylglycine.

    Reaction with Sodium Hydroxide: The compound is then reacted with sodium hydroxide to form the sodium salt.

    Purification: The product is purified through crystallization or other suitable methods to obtain the final this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used.

    Automated Reaction Systems: Automated systems ensure precise control over reaction conditions.

    High-Throughput Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-MCPG sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-MCPG sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in studies involving metabotropic glutamate receptors to understand their role in cellular signaling.

    Medicine: Research on this compound contributes to the development of treatments for neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

(S)-MCPG sodium salt acts as an antagonist of metabotropic glutamate receptors. It binds to these receptors, inhibiting their activation and subsequent signaling pathways. This inhibition affects various cellular processes, including neurotransmitter release and synaptic plasticity.

Comparison with Similar Compounds

Similar Compounds

    ®-MCPG sodium salt: The enantiomer of (S)-MCPG sodium salt, with similar but distinct biological activities.

    LY341495: Another metabotropic glutamate receptor antagonist with different selectivity and potency.

    MPEP: A selective antagonist for a different subtype of metabotropic glutamate receptors.

Uniqueness

This compound is unique due to its specific selectivity for certain metabotropic glutamate receptors, making it a valuable tool in research focused on these receptors’ roles in neurological processes.

Properties

Molecular Formula

C10H10NO4-

Molecular Weight

208.19 g/mol

IUPAC Name

4-[(1S)-1-azaniumyl-1-carboxylatoethyl]benzoate

InChI

InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15)/p-1/t10-/m0/s1

InChI Key

DNCAZYRLRMTVSF-JTQLQIEISA-M

Isomeric SMILES

C[C@](C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])[NH3+]

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])[NH3+]

Origin of Product

United States

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